molecular formula C16H13N3O3 B4077831 N-(2-cyanophenyl)-2-(4-nitrophenyl)propanamide

N-(2-cyanophenyl)-2-(4-nitrophenyl)propanamide

Cat. No.: B4077831
M. Wt: 295.29 g/mol
InChI Key: NKMRMRHOTYDXBZ-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-2-(4-nitrophenyl)propanamide is an organic compound that features a cyanophenyl group and a nitrophenyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-2-(4-nitrophenyl)propanamide typically involves the reaction of 2-cyanophenylamine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-2-(4-nitrophenyl)propanamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The cyanophenyl group can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or alcohols.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products

    Reduction: N-(2-aminophenyl)-2-(4-nitrophenyl)propanamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-cyanophenylamine and 4-nitrobenzoic acid.

Scientific Research Applications

N-(2-cyanophenyl)-2-(4-nitrophenyl)propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-2-(4-nitrophenyl)propanamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitro group may participate in redox reactions, while the cyanophenyl group may engage in interactions with nucleophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    N-(2-cyanophenyl)-2-(4-aminophenyl)propanamide: Similar structure but with an amino group instead of a nitro group.

    N-(2-cyanophenyl)-2-(4-methylphenyl)propanamide: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

N-(2-cyanophenyl)-2-(4-nitrophenyl)propanamide is unique due to the presence of both a cyanophenyl and a nitrophenyl group, which confer distinct chemical and physical properties

Properties

IUPAC Name

N-(2-cyanophenyl)-2-(4-nitrophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c1-11(12-6-8-14(9-7-12)19(21)22)16(20)18-15-5-3-2-4-13(15)10-17/h2-9,11H,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKMRMRHOTYDXBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)NC2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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